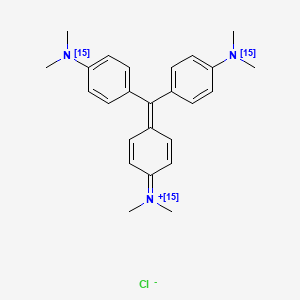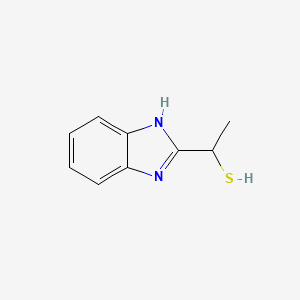
1-(1H-benzimidazol-2-yl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-2-yl)ethanethiol is a heterocyclic compound featuring a benzimidazole ring fused with an ethanethiol group
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-benzimidazol-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide, followed by alkylation with ethyl bromide to introduce the ethanethiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions: 1-(1H-benzimidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Thioethers, acyl derivatives.
科学研究应用
1-(1H-benzimidazol-2-yl)ethanethiol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1H-benzimidazol-2-yl)ethanethiol involves its interaction with biological targets through its thiol and benzimidazole groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the benzimidazole ring can interact with nucleic acids and enzymes . These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
相似化合物的比较
Benzimidazole: Shares the benzimidazole core but lacks the ethanethiol group.
2-(1H-benzimidazol-2-yl)ethanol: Similar structure with an ethanol group instead of ethanethiol.
1-(1H-benzimidazol-2-yl)ethanamine: Contains an ethanamine group instead of ethanethiol.
Uniqueness: 1-(1H-benzimidazol-2-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs . The thiol group enhances its ability to form covalent bonds with biological molecules, making it a valuable compound in medicinal chemistry and materials science .
属性
CAS 编号 |
3176-70-3 |
|---|---|
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C9H10N2S/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) |
InChI 键 |
JDXDRQWXIBJNTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2N1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


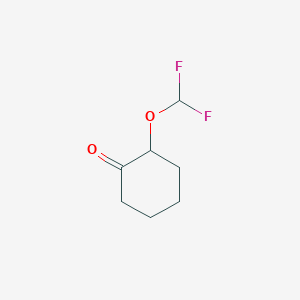
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
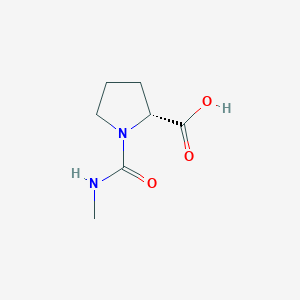
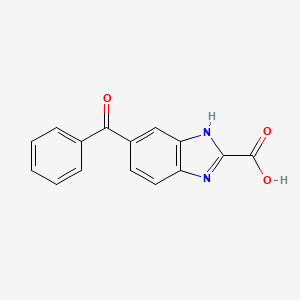
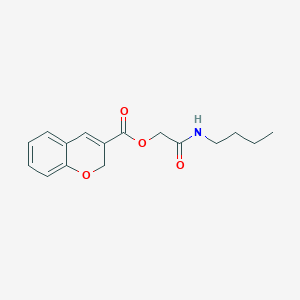
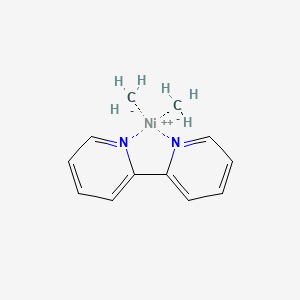
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
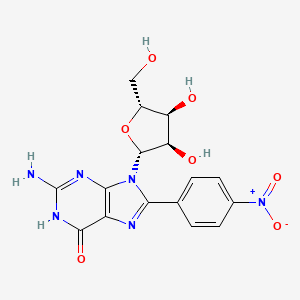
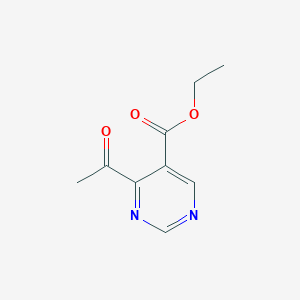
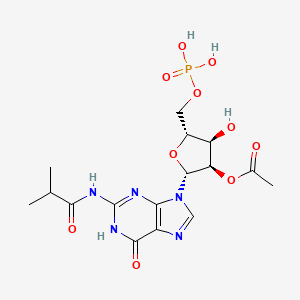
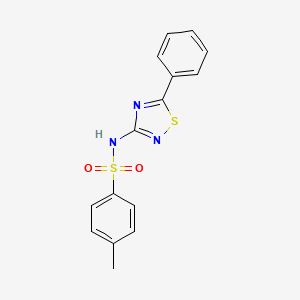

![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
